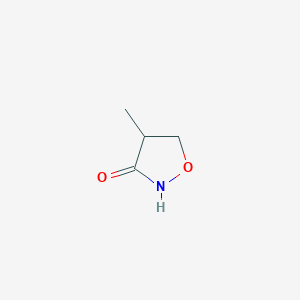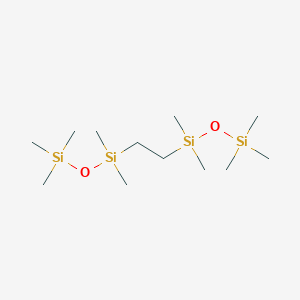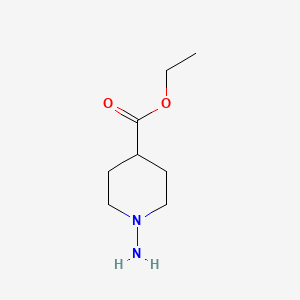
Ethyl trans-2-hydroxycinnamate
Overview
Description
It is a compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is known for its applications in organic synthesis and its potential biological activities.
Mechanism of Action
Target of Action
Ethyl trans-2-hydroxycinnamate primarily targets the Major NAD (P)H-flavin oxidoreductase . This enzyme is found in Vibrio fischeri, a marine bacterium known for its bioluminescent properties .
Mode of Action
It’s known that hydroxycinnamates, a group to which this compound belongs, exhibit antioxidant activity by scavenging various radicals .
Biochemical Pathways
Hydroxycinnamates are secondary plant metabolites of phenylalanine, and to a lesser extent, tyrosine via the action of phenylalanine ammonia lyase (pal) or tyrosine ammonia lyase (tal), respectively .
Result of Action
It’s known that hydroxycinnamates, including this compound, exhibit antioxidant activity . They act as chain-breaking antioxidants and reducing agents, scavenging various radicals and thereby potentially protecting cells from oxidative damage .
Action Environment
It’s known that the compound is a solid at room temperature , suggesting that it may be stable under normal storage conditions
Biochemical Analysis
Biochemical Properties
It is known that hydroxycinnamates, the parent compounds of Ethyl trans-2-hydroxycinnamate, are widely distributed plant phenylpropanoids that exhibit antioxidant activity by scavenging various radicals .
Cellular Effects
Hydroxycinnamates, the parent compounds, are known to exhibit antioxidant activity, which may influence cellular function .
Molecular Mechanism
It is known that hydroxycinnamates can exert their effects at the molecular level through various mechanisms, including scavenging of radicals .
Metabolic Pathways
It is known that hydroxycinnamates, the parent compounds, are secondary plant metabolites of phenylalanine and tyrosine via the action of phenylalanine ammonia lyase (PAL) or tyrosine ammonia lyase (TAL), respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl trans-2-hydroxycinnamate can be synthesized through the esterification of trans-2-hydroxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-2-hydroxycinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated esters .
Scientific Research Applications
Ethyl trans-2-hydroxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including coumarin derivatives.
Biology: Its derivatives have been studied for their potential antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential use in drug development due to its biological activities.
Industry: It is used in the production of fragrances and flavoring agents.
Comparison with Similar Compounds
Ethyl trans-2-hydroxycinnamate can be compared with other hydroxycinnamate derivatives:
Ferulic Acid Ethyl Ester: Known for its potent antioxidant activity.
Caffeic Acid Phenethyl Ester: Exhibits strong anti-inflammatory properties.
p-Coumaric Acid Ethyl Ester: Has moderate antioxidant effects.
Similar Compounds
- Ferulic Acid Ethyl Ester
- Caffeic Acid Phenethyl Ester
- p-Coumaric Acid Ethyl Ester
- trans-Cinnamic Acid
- 2-Hydroxycinnamic Acid
This compound stands out due to its unique combination of antioxidant and enzyme inhibitory activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8,12H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBYHEKXHQYMRN-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17041-46-2 | |
| Record name | Ethyl coumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3147416.png)







![6,7,8,9-Tetrahydropyrido[1,2-a]indole](/img/structure/B3147475.png)

